(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone
Description
The compound "(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone" features a benzothiazole core fused to a pyrazole ring with an isopropyl substituent at position 5, linked via a methanone bridge to a 4-methylpiperazine group. This hybrid structure integrates heterocyclic motifs known for diverse biological activities, including kinase inhibition and antimicrobial effects . The benzothiazole moiety is associated with electron-deficient aromatic systems, influencing binding interactions, while the 4-methylpiperazine group enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazol-3-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-13(2)16-12-15(18(25)23-10-8-22(3)9-11-23)21-24(16)19-20-14-6-4-5-7-17(14)26-19/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWMUJWIODQLAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like cox-1 and cox-2, which play a crucial role in inflammation and pain signaling.
Mode of Action
Related compounds have been shown to inhibit cox-1 and cox-2 enzymes, which could suggest a similar mechanism for this compound. Inhibition of these enzymes can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of COX-1 and COX-2 enzymes can disrupt the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This can result in reduced inflammation and pain signaling.
Pharmacokinetics
Similar compounds have been found to be non-toxic to human cells, which could suggest good bioavailability and tolerability.
Biological Activity
The compound (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, structural characteristics, and implications for medicinal chemistry based on diverse research findings.
Structural Characteristics
This compound features a benzo[d]thiazole moiety, a pyrazole ring, and a piperazine derivative. The unique combination of these structural elements contributes to its pharmacological properties. The presence of multiple functional groups allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
| Component | Description |
|---|---|
| Benzo[d]thiazole | Known for diverse biological activities, often involved in drug development. |
| Pyrazole Ring | Exhibits anti-inflammatory and anti-cancer properties. |
| Piperazine Derivative | Enhances solubility and bioavailability of the compound. |
Antitumor Activity
Research indicates that compounds similar to this one have shown significant antitumor activity. For example, derivatives of benzo[d]thiazole and pyrazole have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme implicated in cancer progression. Inhibitors of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, which tumors exploit to evade immune detection .
The mechanism through which this compound exerts its biological effects includes:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
- Receptor Modulation : Potential to modulate receptors related to neuropharmacology and oncology.
- Synergistic Effects : The combination of structural motifs may lead to synergistic effects that enhance therapeutic efficacy compared to simpler analogs.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antitumor Effects : A study demonstrated that benzimidazole analogs exhibited potent inhibitory effects on IDO1 with IC50 values in the nanomolar range, indicating strong binding interactions .
- Pharmacological Profiling : In silico studies suggested significant interactions with various biological targets, including enzymes and receptors involved in disease pathways.
- Comparative Analysis : A comparative analysis of related compounds revealed that those containing both benzo[d]thiazole and pyrazole rings exhibited enhanced pharmacological profiles compared to those with single moieties .
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Inhibitory Potency : The compound shows promising inhibitory activity against specific cancer cell lines, potentially leading to new therapeutic approaches in oncology.
- Bioactivity Predictions : Computational modeling predicts significant interactions with various biological targets, supporting further investigation into its pharmacological applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one : Retains the benzothiazole-pyrazole core but lacks the piperazine group, instead incorporating an allyl and phenyl substituent. This modification reduces polarity and may limit solubility .
(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Features a non-aromatic benzothiazole ring fused to pyrazol-5-one, altering electronic properties and hydrogen-bonding capacity .
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile: Replaces benzothiazole with a tetrazole-thiol group, increasing hydrogen-bond acceptor sites and metabolic stability .
Physicochemical Properties
<sup>a</sup>Predicted using fragment-based methods. <sup>b</sup>Hydrogen bond donors. <sup>c</sup>Hydrogen bond acceptors.
The target compound exhibits higher molecular weight and lower logP compared to its benzothiazole-pyrazole analogues due to the polar 4-methylpiperazine group. This likely improves aqueous solubility and bioavailability relative to more lipophilic derivatives .
Computational Analysis
Wavefunction analysis (via Multiwfn ) reveals distinct electronic properties:
- Electrostatic Potential (ESP): The benzothiazole ring in the target compound shows a strong electron-deficient region (-40 kcal/mol), facilitating π-π stacking with aromatic residues in biological targets.
- Noncovalent Interactions: The 4-methylpiperazine group contributes to hydrogen-bond donor-acceptor networks, absent in analogues with non-polar substituents (e.g., allyl or phenyl) .
Q & A
Q. What are the standard synthetic routes for this compound, and how is reaction progress monitored?
The compound is typically synthesized via multi-step condensation reactions. A common approach involves refluxing intermediates (e.g., benzo[d]thiazole derivatives) with substituted pyrazoles in ethanol, using sodium acetate as a base. Reaction progress is monitored via thin-layer chromatography (TLC) to confirm intermediate formation . Post-reaction, purification is achieved through column chromatography and recrystallization from ethanol .
Q. Which analytical techniques are critical for verifying structural integrity and purity?
High-performance liquid chromatography (HPLC) is used to assess purity, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., carbonyl stretches). Nuclear magnetic resonance (NMR) spectroscopy resolves the aromatic and aliphatic proton environments, and mass spectrometry (MS) validates molecular weight .
Q. How does the compound’s structural uniqueness influence its reactivity?
The benzo[d]thiazole and pyrazole cores provide aromatic stability, while the 4-methylpiperazine moiety enhances solubility and potential hydrogen-bonding interactions. The isopropyl group introduces steric hindrance, which may slow nucleophilic attacks .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling reactions?
Contradictions in yields often arise from solvent polarity, temperature, and catalyst choice. For example, replacing absolute ethanol with dimethylformamide (DMF) at 80°C improved yields in analogous pyrazole syntheses by 15–20% . Kinetic studies (via TLC or HPLC monitoring) help identify rate-limiting steps, such as imine formation or cyclization .
Q. What strategies resolve discrepancies in biological activity data across derivatives?
Discrepancies may stem from substituent electronic effects or stereochemistry. Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., replacing 4-methylpiperazine with morpholine) and evaluate bioactivity in standardized assays (e.g., antimicrobial or enzyme inhibition). Statistical tools like multivariate regression can isolate key structural contributors .
Q. How can computational methods complement experimental data in mechanistic studies?
Density functional theory (DFT) calculations predict reaction pathways (e.g., cyclization energetics), while molecular docking identifies binding interactions with biological targets (e.g., enzyme active sites). For example, docking studies of similar pyrazole derivatives revealed hydrogen bonding with kinase catalytic domains .
Data Contradiction Analysis
Q. Why do reported melting points vary for derivatives of this compound?
Variations may arise from polymorphism, solvent impurities during recrystallization, or incomplete purification. For instance, recrystallization from ethanol vs. DMF/ethanol mixtures can yield different crystalline forms. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are recommended to characterize polymorphs .
Q. How should researchers address conflicting bioactivity results in different assay models?
Discrepancies may reflect assay sensitivity (e.g., microbial strain variability) or pharmacokinetic factors (e.g., compound stability in media). Cross-validation using orthogonal assays (e.g., enzyme-linked immunosorbent assay (ELISA) and cell-based cytotoxicity) is critical. Normalizing data to positive controls (e.g., known inhibitors) reduces inter-assay variability .
Methodological Recommendations
- Synthesis: Optimize reflux time (6–8 hours) and use anhydrous solvents to minimize side reactions .
- Characterization: Combine HPLC (≥95% purity threshold) with 2D-NMR (e.g., HSQC, HMBC) for unambiguous structural confirmation .
- Biological Testing: Include solubility enhancers (e.g., DMSO) for in vitro assays and validate results with triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
